molecular formula C17H19NO3 B1373693 2-(4-Butoxybenzoyl)-6-methoxypyridine CAS No. 1187171-08-9

2-(4-Butoxybenzoyl)-6-methoxypyridine

Cat. No.: B1373693
CAS No.: 1187171-08-9
M. Wt: 285.34 g/mol
InChI Key: OHTZUITUONMYLL-UHFFFAOYSA-N
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Description

2-(4-Butoxybenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a butoxybenzoyl group at the 2-position and a methoxy group at the 6-position of the pyridine ring

Scientific Research Applications

2-(4-Butoxybenzoyl)-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for the study of “2-(4-Butoxybenzoyl)-6-methoxypyridine” could include further investigation into its synthesis, properties, and potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxybenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxybenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The butoxybenzoyl group can be reduced to form a butyl group.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products Formed

    Oxidation: Formation of 2-(4-butoxybenzoyl)-6-pyridinecarboxaldehyde.

    Reduction: Formation of 2-(4-butylbenzoyl)-6-methoxypyridine.

    Substitution: Formation of 2-(4-butoxybenzoyl)-6-halopyridine.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Butoxybenzoyl)-3-methylpyridine
  • 2-(4-Butoxybenzoyl)pyridine
  • 2-[(4-Butoxybenzoyl)amino]benzamide

Uniqueness

2-(4-Butoxybenzoyl)-6-methoxypyridine is unique due to the presence of both a butoxybenzoyl group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

IUPAC Name

(4-butoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-4-12-21-14-10-8-13(9-11-14)17(19)15-6-5-7-16(18-15)20-2/h5-11H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTZUITUONMYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237651
Record name (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-08-9
Record name (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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